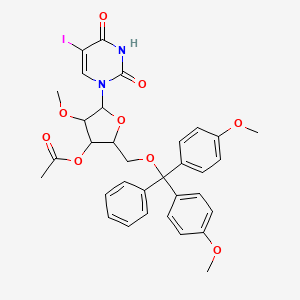![molecular formula C20H19Cl2NO B12097263 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-](/img/structure/B12097263.png)
8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azabicyclo[321]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- is a complex organic compound featuring a bicyclic structure This compound is part of the tropane alkaloid family, known for their significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the construction of the 8-azabicyclo[3.2.1]octane core.
Introduction of the Bis(2-chlorophenyl)methyl Group: The bis(2-chlorophenyl)methyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the bicyclic ring system. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the bicyclic ring, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The bis(2-chlorophenyl)methyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Alcohol derivatives of the bicyclic core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
Biologically, this compound is studied for its potential interactions with neurotransmitter systems. Its structure is similar to that of tropane alkaloids, which are known to affect the central nervous system.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may serve as lead compounds in the development of drugs targeting neurological disorders.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lend themselves to applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- involves its interaction with molecular targets such as neurotransmitter receptors. The bis(2-chlorophenyl)methyl group may enhance binding affinity and selectivity towards specific receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tropane: The parent structure of many tropane alkaloids, known for their stimulant and anesthetic properties.
Cocaine: A well-known tropane alkaloid with potent stimulant effects.
Atropine: Another tropane alkaloid used medically to treat bradycardia and as an antidote for certain types of poisoning.
Uniqueness
8-Azabicyclo[321]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- is unique due to the presence of the bis(2-chlorophenyl)methyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H19Cl2NO |
|---|---|
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
8-[bis(2-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C20H19Cl2NO/c21-18-7-3-1-5-16(18)20(17-6-2-4-8-19(17)22)23-13-9-10-14(23)12-15(24)11-13/h1-8,13-14,20H,9-12H2 |
Clave InChI |
XPSJGHALLZMMGT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(=O)CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Bis(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B12097182.png)



![Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate](/img/structure/B12097217.png)



![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)
![3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)

![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)
![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)

